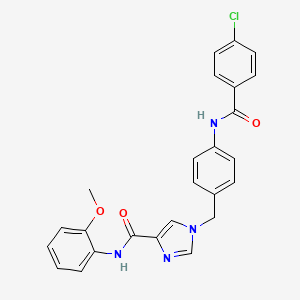

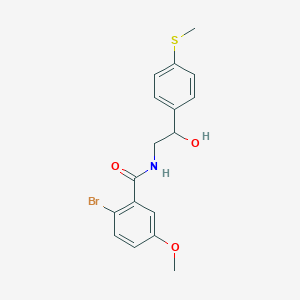

2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile (2CPSP2E) is a novel chemical compound with a wide range of applications in research and industry. It is a member of the sulfonylurea family of compounds, a group of compounds with a variety of applications in chemical synthesis, drug design, and medical research. 2CPSP2E has been studied extensively in recent years due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Photophysical Properties

Studies have explored the molecular structure and photophysical properties of acrylonitrile derivatives related to 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile. For instance, research on α,β-unsaturated acrylonitrile derivatives, similar in structure, has provided insights into their conformational and molecular structures, revealing strong π-π interactions and the influence of molecular interactions on self-assembly behaviors. Additionally, these studies have delved into the electrochemical and photophysical properties of the compounds, underscoring the role of solvent polarity and molecular structure in these properties. The frontier HOMO and LUMO energies, along with the gap energies of these compounds, have been reported, offering a foundation for understanding the electronic properties of related compounds like 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile (Percino et al., 2016).

Antimicrobial Properties

The antimicrobial potential of compounds structurally similar to 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile has been a significant focus of research. Novel pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moieties, sharing a resemblance in structure, have demonstrated notable antimicrobial activities, sometimes exceeding the effectiveness of reference drugs. The presence of sulfone groups in these compounds is a key factor in their antimicrobial efficacy (Alsaedi et al., 2019).

Heterocyclic Synthesis

Compounds structurally akin to 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile have been utilized in the synthesis of various heterocyclic derivatives, showcasing their versatility as precursors in organic synthesis. Research has demonstrated the synthesis of thienopyridines and other fused derivatives, highlighting the potential of these compounds in creating diverse molecular structures with potential biological activities (Harb et al., 2006).

Suzuki/Sonogashira Cross-Coupling Reactions

The use of pyrimidin-2-yl sulfonates, closely related to the compound , in Suzuki and Sonogashira cross-coupling reactions, has been documented. These reactions have enabled the efficient preparation of C2-functionalized pyrimidines and pyridines, showcasing the compound's potential utility in advanced organic synthesis and the development of various chemical entities (Quan et al., 2013).

Eigenschaften

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2S/c14-10-2-4-11(5-3-10)21(19,20)12(8-15)9-18-13-16-6-1-7-17-13/h1-7,9H,(H,16,17,18)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVICGVEOQRBCT-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)

![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)

![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)